2-{[3-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-{[3-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a trifluoromethoxyphenyl group and a carboxylic acid group
Mechanism of Action
Target of Action
Thiazoles, the core structure of this compound, are found in many biologically active compounds such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), and tiazofurin (an antineoplastic drug) .
Mode of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions with their targets can vary depending on the functional groups attached to the thiazole ring.
Biochemical Pathways
Thiazole derivatives have been reported to interact with various biochemical pathways due to their diverse biological activities . For instance, some thiazole derivatives can inhibit the synthesis of certain proteins or enzymes, thereby affecting the associated biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, which can result in various molecular and cellular effects . For instance, some thiazole derivatives can inhibit the growth of certain types of cancer cells .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often involves the thiazole ring, which is highly reactive due to the presence of an acidic proton at C-2 .
Cellular Effects
Thiazole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethoxyphenyl group. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions. The trifluoromethoxyphenyl group can be introduced via nucleophilic aromatic substitution or other suitable coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-{[3-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives with various substituents, such as:
- 2-Methyl-4-trifluoromethyl-5-thiazolecarboxylic acid
- 2-Amino-4-trifluoromethylthiazole
- 2-(Trifluoromethyl)thiazole-4-carboxylic acid .
Uniqueness
2-{[3-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This can enhance its biological activity and stability compared to other thiazole derivatives.
Properties
IUPAC Name |
2-[3-(trifluoromethoxy)anilino]-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O3S/c12-11(13,14)19-7-3-1-2-6(4-7)15-10-16-8(5-20-10)9(17)18/h1-5H,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCVPYDPOGNYGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)NC2=NC(=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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